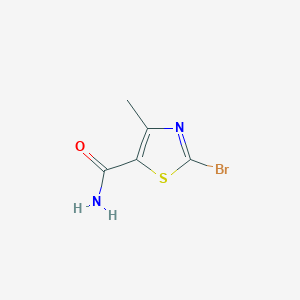

2-Bromo-4-methylthiazole-5-carboxamide

Descripción

Overview of Thiazole-Containing Heterocycles in Synthetic and Medicinal Chemistry

Thiazoles are a significant class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms within their ring structure. researchgate.netnih.govresearchgate.net This unique arrangement of heteroatoms imparts favorable physicochemical properties, making the thiazole (B1198619) nucleus a privileged scaffold in drug discovery and a versatile component in synthetic chemistry. researchgate.netbohrium.com The thiazole ring is present in numerous pharmacologically important molecules, including antimicrobial drugs like Sulfathiazole, the antiretroviral agent Ritonavir, and the antifungal Abafungin. nih.govresearchgate.net

The presence of sulfur and nitrogen atoms allows for diverse biological interactions and serves as a key element in the coordination chemistry of these compounds. researchgate.net Researchers have extensively studied thiazole derivatives and have found them to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.gov Naturally occurring compounds, such as Thiamine (Vitamin B1), also feature a thiazole ring, highlighting its fundamental role in biological processes. researchgate.netnih.gov The adaptability of the thiazole scaffold allows for structural modifications, enabling chemists to fine-tune the pharmacological profiles of new derivatives to enhance potency and reduce toxicity. bohrium.com

Strategic Importance of 2-Bromo-4-methylthiazole-5-carboxamide as a Synthetic Building Block

This compound and its closely related precursor, 2-Bromo-4-methylthiazole-5-carboxylic acid, are valuable intermediates in organic synthesis. chemimpex.com The strategic importance of this compound lies in its unique structure, which features several reactive sites that can be selectively modified. The bromine atom at the 2-position of the thiazole ring is a particularly useful functional group, serving as a handle for introducing further molecular complexity through various coupling reactions.

This compound acts as a key building block in the synthesis of more complex bioactive molecules. chemimpex.com Its structure allows for the development of novel drugs and other therapeutic agents. chemimpex.com For instance, it is utilized in the creation of antimicrobial agents and is a precursor in the development of effective pesticides and herbicides in the agrochemical industry. chemimpex.com The ability to use this compound to efficiently produce target molecules makes it an essential tool for synthetic chemists aiming to construct diverse molecular architectures for various applications. chemimpex.com

Rationale for Comprehensive Academic Investigation of this compound

The academic interest in this compound stems from its potential as a scaffold for generating new chemical entities with significant biological activity. Its derivatives have been a focus of research due to their antimicrobial properties. For example, green synthesis methods have been developed to produce derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Furthermore, the core thiazole carboxamide structure is being explored for a range of therapeutic applications. Research has shown that derivatives can act as potent inhibitors of specific enzymes, such as c-Met kinase, which is implicated in cancer. tandfonline.comtandfonline.com The compound is also used in biochemical research to study enzyme inhibition and metabolic pathways, providing valuable insights into cellular processes and potential new therapeutic targets. The versatility of this compound as a synthetic intermediate, combined with the proven biological relevance of the thiazole carboxamide scaffold, provides a strong rationale for its continued and comprehensive academic investigation.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKPSIRLLGUHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methylthiazole 5 Carboxamide and Its Precursors

Historical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with methods ranging from historical, multi-step sequences to modern, streamlined one-pot strategies.

Multi-Step Synthetic Sequences from Alpha-Halo Ketones and Thioureas

The most widely utilized and historically significant method for synthesizing the thiazole nucleus is the Hantzsch thiazole synthesis. ijsrst.comijper.orgwikipedia.org This reaction involves the condensation of an α-halo ketone with a thioamide or thiourea. ijsrst.comyoutube.comresearchgate.net For the precursors of 2-bromo-4-methylthiazole-5-carboxamide, this process typically begins with the reaction of an α-haloacetoacetate with thiourea.

The classical Hantzsch mechanism proceeds via a sequence of steps:

Nucleophilic Attack : The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halo ketone. This forms an intermediate acyclic salt. youtube.com

Tautomerization and Cyclization : Following tautomerization, the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the ketone moiety. youtube.com

Dehydration : The resulting cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring. ijper.org

This multi-step approach, while robust and versatile, often requires the isolation of intermediates and can involve harsh reaction conditions. nih.gov The reaction is typically carried out in solvents like ethanol, sometimes under reflux conditions for several hours. researchgate.net

Development of One-Pot Cyclization Strategies for Thiazole Precursors

To improve efficiency, reduce waste, and simplify procedures, significant research has focused on developing one-pot and multicomponent reactions (MCRs) for thiazole synthesis. nih.govresearchgate.net These strategies combine multiple reaction steps into a single operation without isolating intermediates, offering advantages in terms of time, resources, and yield. researchgate.net

Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the multicomponent reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording thiazole derivatives in high yields under mild conditions. nih.gov

Synthesis of Key Intermediates: 2-Bromo-4-methylthiazole-5-carboxylic Acid and its Esters

Once the 4-methylthiazole-5-carboxylate core is established, the next crucial steps involve introducing a bromine atom at the 2-position and ensuring the presence of a carboxylic acid or ester group at the 5-position.

Bromination Protocols for Thiazole Carboxylates

The bromination of the thiazole ring is a key transformation. Direct bromination of the parent thiazole is often challenging due to the ring's reactivity. lookchem.com Therefore, functionalized thiazoles are typically used as precursors. For the synthesis of 2-bromo-thiazole derivatives, a common starting material is the corresponding 2-aminothiazole (B372263). lookchem.com

The Sandmeyer-type reaction is a frequently employed protocol. For example, methyl 2-aminothiazole-5-carboxylate can be diazotized using isoamyl nitrite (B80452) or tert-butyl nitrite in the presence of a bromide source like copper(II) bromide. guidechem.com This reaction effectively replaces the amino group at the 2-position with a bromine atom, yielding methyl 2-bromo-4-methylthiazole-5-carboxylate.

Alternative brominating agents and conditions have been explored to optimize yields and avoid the use of elemental bromine. lookchem.comnih.gov For instance, bromination of some thiazole derivatives can be achieved at the 5-position using reagents like N-bromosuccinimide (NBS) in solvents such as ethyl acetate. nih.gov While this targets a different position, it highlights the range of available bromination techniques that can be selectively applied depending on the substrate and desired product.

| Starting Material | Reagents | Product | Yield |

| 2-Aminothiazole-5-carboxylic acid methyl ester | Isoamyl nitrite, Copper(II) bromide | Methyl 2-bromothiazole-5-carboxylate | 68% |

| 2-Aminothiazole | NaNO₂, HBr, CuBr | 2-Bromothiazole | 79% |

| Thiazole carboxylic acids | Tetra-butylammonium tribromide, NaOH/water | Brominated thiazole | High |

Hydrolytic Transformations to the Carboxylic Acid Moiety

The conversion of thiazole esters, such as methyl or ethyl 2-bromo-4-methylthiazole-5-carboxylate, to the corresponding carboxylic acid is a standard hydrolytic transformation. beilstein-archives.orgresearchgate.net This reaction is typically performed under basic conditions, a process known as saponification. orgoreview.comlibretexts.org

The ester is treated with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). guidechem.com The mixture is typically stirred at an elevated temperature, for instance at 50°C, to drive the reaction to completion. guidechem.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the corresponding alcohol. orgoreview.com

Following the complete consumption of the ester, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). guidechem.com This protonates the carboxylate salt, precipitating the desired 2-bromo-4-methylthiazole-5-carboxylic acid, which can then be isolated by filtration or extraction. beilstein-archives.orgresearchgate.net

Amidation Reactions for the Formation of this compound

The final step in the synthesis is the formation of the amide bond, converting 2-bromo-4-methylthiazole-5-carboxylic acid into this compound. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods. mdpi.combohrium.com

A common and highly effective method involves the activation of the carboxylic acid. The carboxylic acid is first converted into a more reactive acyl chloride. This is typically accomplished by treating the acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). guidechem.com

Utilization of Coupling Reagents and Catalytic Systems (e.g., EDC·HCl)

The formation of the amide bond in this compound is a critical step that often employs coupling reagents to activate the precursor carboxylic acid. Among these, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) has proven to be an effective reagent. This water-soluble carbodiimide (B86325) facilitates the condensation of a carboxylic acid with an amine by activating the carboxyl group to form an O-acylisourea intermediate, which is then readily attacked by the amine.

A key precursor to the target carboxamide is 2-bromo-4-methylthiazole-5-carboxylic acid. The synthesis of this precursor typically begins with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate, followed by hydrolysis of the ester to the carboxylic acid. researchgate.net The subsequent amidation of this carboxylic acid is where coupling agents like EDC·HCl are employed.

In a related synthesis, 2-bromo-4-methylthiazole-5-carboxylic acid was successfully converted to 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide using EDC·HCl in the presence of N,O-dimethylhydroxylamine hydrochloride. researchgate.net This reaction demonstrates the utility of EDC·HCl in forming an amide linkage from the 2-bromo-4-methylthiazole-5-carboxylic acid core. While this example produces an N-substituted amide, the same principle applies to the synthesis of the primary this compound by using a suitable ammonia (B1221849) source.

A general protocol for such a transformation would involve dissolving the 2-bromo-4-methylthiazole-5-carboxylic acid in an appropriate organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of EDC·HCl and an amine source. Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is included to suppress side reactions and improve yields. For instance, a simple and efficient protocol for the synthesis of N-substituted thiazole-5-carboxamide (B1230067) derivatives has been reported using an EDC-HOBt coupling system in DMF. researchgate.net

Table 1: Representative EDC·HCl Mediated Amide Coupling

| Carboxylic Acid Precursor | Amine | Coupling Reagents | Solvent | Product | Yield (%) | Reference |

| 2-bromo-4-methylthiazole-5-carboxylic acid | N,O-dimethylhydroxylamine hydrochloride | EDC·HCl | Not specified | 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide | Not specified | researchgate.net |

| 2-benzyl-4-methylthiazole-5-carboxylic acid | 2-methyl/substitutedbenzyl-4-(4-aminophenyl)thiazole | EDC, HOBt | DMF | N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives | Not specified | researchgate.net |

Exploration of Sustainable Solvent Systems in Amidation (e.g., PEG-400)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One area of focus has been the replacement of volatile and often hazardous organic solvents with greener alternatives. Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has emerged as a promising recyclable solvent for various organic transformations. Its properties, such as thermal stability, non-volatility, and recyclability, make it an attractive medium for synthesis.

A green synthesis method for derivatives of this compound has been reported using PEG-400 as the solvent. This approach aligns with the principles of green chemistry by providing a safer and more sustainable reaction medium. The use of PEG-400 can also simplify the workup procedure, as the product can often be isolated by simple filtration or extraction after dilution with water.

While the specific details for the synthesis of the parent this compound in PEG-400 are not extensively documented in the provided search results, the successful synthesis of its derivatives in this solvent strongly suggests the feasibility of this approach for the parent compound. The general procedure would likely involve the reaction of 2-bromo-4-methylthiazole-5-carboxylic acid with a suitable amine in PEG-400, potentially with the aid of a coupling agent or under thermal conditions.

Diversification Strategies in the Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. The presence of the bromine atom at the 2-position of the thiazole ring is particularly advantageous, as it provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Sonogashira coupling (with terminal alkynes) are commonly employed to modify bromo-aromatic systems. These reactions would allow for the introduction of aryl, heteroaryl, and alkynyl groups at the 2-position of the thiazole ring, leading to a library of novel compounds.

For example, the general applicability of Suzuki and Sonogashira couplings to bromo-heterocycles is well-established. In the context of this compound, a Suzuki coupling reaction would involve treating the starting material with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). Similarly, a Sonogashira coupling would involve reacting the bromo-thiazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).

Further diversification can be achieved by modifying the carboxamide group. The primary amide can be N-alkylated or N-arylated, or it can be transformed into other functional groups. The synthesis of N-substituted derivatives can be achieved by starting with the corresponding primary or secondary amines in the initial amidation step.

Table 2: Potential Diversification Reactions for this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-methylthiazole-5-carboxamide |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, base | 2-Alkynyl-4-methylthiazole-5-carboxamide |

| N-Alkylation | Alkyl halide, base | N-Alkyl-2-bromo-4-methylthiazole-5-carboxamide |

| N-Arylation | Aryl halide, catalyst, base (e.g., Buchwald-Hartwig amination) | N-Aryl-2-bromo-4-methylthiazole-5-carboxamide |

These diversification strategies allow for the fine-tuning of the physicochemical and biological properties of the this compound core structure, making it a valuable scaffold in medicinal chemistry and materials science.

Comprehensive Analysis of 2 Bromo 4 Methylthiazole 5 Carboxamide Chemical Reactivity and Derivatization Pathways

Reactivity of the Thiazole (B1198619) Heterocyclic Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. This arrangement leads to a unique electronic distribution, where the C2 position is notably electron-deficient, the C4 position is nearly neutral, and the C5 position is slightly electron-rich. However, the substituents on the ring in 2-Bromo-4-methylthiazole-5-carboxamide—specifically the electron-withdrawing bromo and carboxamide groups—significantly modify this intrinsic reactivity.

Electrophilic and Nucleophilic Substitution Patterns

In unsubstituted thiazoles, electrophilic substitution typically occurs at the electron-rich C5 position. pharmaguideline.com However, in the title compound, this position is already occupied by the carboxamide group. Furthermore, the presence of two electron-withdrawing groups (bromo at C2 and carboxamide at C5) deactivates the ring towards further electrophilic attack.

Conversely, the electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack. pharmaguideline.com In this compound, this inherent reactivity is channeled through the bromine atom, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The C2-position is the primary site for nucleophilic substitution on the thiazole ring. pharmaguideline.com Direct attack on other ring atoms is generally not observed unless the ring is activated, for instance, by quaternization of the ring nitrogen.

Ring-Opening and Rearrangement Reactions

Thiazole rings are generally stable but can undergo ring-opening under specific, often harsh, conditions. A common method for thiazole ring cleavage is reductive desulfurization. Treatment with powerful reducing agents, such as activated Raney Nickel, can lead to the cleavage of the C-S bonds, resulting in the degradation of the heterocyclic ring to form an acyclic amine derivative. pharmaguideline.com This process effectively removes the sulfur atom from the ring structure. wikipedia.org

Rearrangement reactions for the thiazole core itself are not common under typical synthetic conditions. While rearrangements like the Boulton–Katritzky rearrangement are known for other heterocyclic systems, they are not a characteristic pathway for this specific thiazole scaffold. The reactivity is dominated by substitutions at the functional groups attached to the ring.

Transformations of the Carboxamide Functional Group at Position 5

The carboxamide group at the C5 position is a key site for derivatization, allowing for a wide range of chemical modifications.

Chemical Modifications of the Amide Linkage

The amide bond can undergo several fundamental transformations, providing access to other important functional groups.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a stable, isolable intermediate for further synthesis. chemimpex.com

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxamide group directly to an aminomethyl group (-CH₂NH₂). masterorganicchemistry.com This reaction converts the amide into a primary amine, offering a pathway to compounds with different biological and chemical properties. nih.gov

Dehydration: Although less common for primary amides without specific reagents, it is theoretically possible to dehydrate the carboxamide to the corresponding nitrile (2-bromo-4-methyl-5-cyanothiazole) using potent dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA).

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH(aq), then H⁺ | Carboxylic Acid (-COOH) | |

| Reduction | 1. LiAlH₄; 2. H₂O | Amine (-CH₂NH₂) | masterorganicchemistry.com |

| Dehydration | P₂O₅ or TFAA | Nitrile (-CN) | Generic Reaction |

Interconversion between Carboxylic Acid, Ester, and Amide Derivatives

A primary utility of the carboxamide group is its role as a precursor to other carboxylic acid derivatives. The hydrolysis product, 2-bromo-4-methylthiazole-5-carboxylic acid, is a pivotal intermediate.

Esterification: The carboxylic acid can be readily converted into a variety of esters (e.g., methyl or ethyl esters) through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. tandfonline.com

Amide Synthesis: The carboxylic acid can be activated and reacted with a diverse range of primary or secondary amines to generate new, substituted N-aryl or N-alkyl amides. mdpi.comresearchgate.net A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. guidechem.com This pathway allows for extensive diversification at the C5 position.

This sequence of hydrolysis followed by esterification or amidation represents a powerful strategy for creating libraries of 2-bromo-4-methylthiazole (B1268296) derivatives.

Reactivity and Functionalization of the Bromine Substituent at Position 2

The bromine atom at the C2 position is arguably the most versatile handle for synthetic modification of the molecule. Its position on the electron-deficient C2 carbon makes it an excellent leaving group in a variety of reactions. pharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr): The C2-Br bond can be displaced by a range of nucleophiles. Reactions with amines, thiols, or alkoxides can introduce new substituents at this position.

Metal-Catalyzed Cross-Coupling Reactions: This is the most prominent application of the C2-bromo group. It serves as an electrophile in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters to form 2-aryl- or 2-vinyl-thiazole derivatives. rsc.orgnih.gov

Stille Coupling: Coupling with organostannanes. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Coupling with amines to form 2-aminothiazole (B372263) derivatives.

Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgtcnj.edu This generates a highly reactive 2-lithiothiazole intermediate. This organometallic species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a diverse array of functional groups at the C2 position.

| Reaction Type | Reagents/Catalyst | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C (sp²) | 2-Arylthiazole | rsc.org |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | C-C | 2-Substituted thiazole | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (sp) | 2-Alkynylthiazole | nih.gov |

| Nucleophilic Substitution | R-NH₂, R-SH, R-OH | C-N, C-S, C-O | 2-Amino/Thio/Oxy-thiazole | |

| Metal-Halogen Exchange | 1. n-BuLi; 2. Electrophile (E⁺) | C-Li, then C-E | 2-Substituted thiazole | wikipedia.orgtcnj.edu |

Chemical Transformations of the Methyl Group at Position 4

The methyl group at the C4 position offers another handle for synthetic modification, primarily through reactions involving the C-H bonds of the methyl group.

The methyl group can be selectively halogenated, most commonly via a free-radical mechanism. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under UV irradiation is a standard method for converting the 4-methyl group into a 4-(bromomethyl) group. organic-chemistry.orgnih.gov This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical, which then reacts with NBS to propagate the chain. rsc.org

The resulting 4-(bromomethyl)thiazole (B1311168) derivative is a highly reactive intermediate. The bromine atom is now susceptible to SN2 displacement by a wide range of nucleophiles, enabling the introduction of diverse functionalities and the extension of carbon chains from the C4 position.

The 4-methyl group can be oxidized to introduce oxygen-containing functional groups. rsc.org Depending on the choice of oxidizing agent and the reaction conditions, the methyl group can be converted into a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group directly to a carboxylic acid. Milder or more controlled oxidation conditions can be used to obtain the aldehyde.

These oxidized derivatives open up further synthetic possibilities. The 4-formyl group can participate in condensation reactions, reductive amination, and Wittig-type reactions. The 4-carboxylic acid can be converted into esters, amides, or other acid derivatives, providing a versatile anchor point for further molecular elaboration.

Strategic Applications of 2 Bromo 4 Methylthiazole 5 Carboxamide in Advanced Organic Synthesis

Role as a Precursor in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of 2-bromo-4-methylthiazole-5-carboxamide makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the bromine atom at the 2-position of the thiazole (B1198619) ring allows for a range of substitution reactions, while the carboxamide group at the 5-position can participate in or direct cyclization reactions.

Fused thiazole systems are prevalent motifs in numerous biologically active compounds and functional materials. While direct examples of the synthesis of fused thiazole systems originating from this compound are not extensively documented, its structural features suggest its utility in constructing such scaffolds, particularly thiazolo[5,4-d]thiazoles. A common method for the synthesis of these systems involves the condensation of dithiooxamide with aldehydes. rsc.orgmdpi.com A plausible synthetic strategy could involve the conversion of the carboxamide group of this compound to an aldehyde, which could then undergo condensation with a suitable partner to form a fused thiazole ring.

Another approach to fused thiazoles involves the reaction of epoxy-ketones with thiourea or thioamide derivatives in acetic acid, which has been shown to be an efficient, environmentally friendly method for generating libraries of fused-thiazole derivatives. nih.gov This methodology could potentially be adapted to utilize derivatives of this compound.

The synthesis of pyrazole derivatives is a significant area of research due to their wide range of pharmacological activities. nih.govmdpi.comchim.it The this compound scaffold is a valuable precursor for the synthesis of novel pyrazole derivatives. Although direct synthesis from the carboxamide is not explicitly detailed in the available literature, a facile synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole has been reported starting from the corresponding ethyl ester, ethyl-2-bromo-4-methylthiazole-5-carboxylate. This suggests a highly probable reaction pathway for the carboxamide analogue.

The likely synthetic sequence would involve the reaction of this compound with a suitable reagent to introduce a side chain that can undergo cyclization with hydrazine or its derivatives. This approach provides a direct route to novel thiazole-substituted pyrazoles, which are of interest for their potential biological activities.

Utility in Medicinal Chemistry Building Block Libraries

In medicinal chemistry, the generation of compound libraries around a central scaffold is a key strategy for the discovery of new therapeutic agents. This compound serves as an excellent starting point for the creation of such libraries due to its modifiable functional groups.

The synthesis of compound libraries allows for the rapid exploration of chemical space around a particular pharmacophore. Solid-phase synthesis is a powerful technique for the efficient production of such libraries. nih.gov The this compound core can be readily adapted for solid-phase synthesis. For instance, the amide nitrogen can be attached to a solid support, allowing for subsequent chemical modifications at the bromine position and the thiazole ring. A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been successfully prepared using solution-phase chemistry, demonstrating the feasibility of creating diverse libraries based on a thiazole-carboxamide scaffold. nih.gov

A representative approach to a combinatorial library using this compound could involve a series of parallel reactions where the bromine atom is substituted with a variety of building blocks via palladium-catalyzed cross-coupling reactions, and the amide nitrogen is functionalized with different substituents.

Table 1: Potential Diversification of this compound for Library Synthesis

| Reaction Type | Reagent/Catalyst | Resulting Moiety |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group at C2 |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group at C2 |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl group at C2 |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group at C2 |

| N-Alkylation/Arylation | Alkyl/Aryl halide / Base | Substituted amide |

The development of complex polycyclic frameworks is crucial for accessing novel chemical entities with unique three-dimensional structures, which can lead to improved biological activity and selectivity. The this compound scaffold can be strategically integrated into such frameworks through a variety of modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. nih.govresearchgate.netnih.govsemanticscholar.orgrsc.org The bromine atom at the 2-position of the thiazole ring is amenable to Suzuki, nih.govresearchgate.net Sonogashira, researchgate.net and Heck researchgate.netmdpi.comsigmaaldrich.com coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl substituents, respectively. These reactions can be employed in a sequential manner to build up complex polycyclic systems. For example, a Suzuki coupling could be used to introduce an aryl group with a reactive handle, which could then undergo an intramolecular cyclization to form a new ring system.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Aryl-4-methylthiazole-5-carboxamide |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-4-methylthiazole-5-carboxamide |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-4-methylthiazole-5-carboxamide |

Development of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, have found widespread application. The design of novel fluorophores often involves the functionalization of heterocyclic scaffolds. nih.govmdpi.comresearchgate.net

While there are no direct reports of this compound being used as a molecular probe, its structural characteristics suggest its potential as a building block for the synthesis of such tools. The thiazole ring is a component of some fluorescent molecules, and the reactive bromine atom provides a convenient handle for attaching fluorogenic or environmentally sensitive dyes. For instance, the bromine could be replaced with a fluorophore via a cross-coupling reaction, or the entire molecule could serve as a scaffold to which a donor-acceptor pair is attached to create a FRET (Förster Resonance Energy Transfer) probe. The carboxamide moiety could also be modified to include a targeting ligand that directs the probe to a specific biological target.

Mechanistic Insights into the Biological Activity of Thiazole Carboxamide Derivatives

Investigation of Enzyme Inhibition Mechanisms by Thiazole (B1198619) Carboxamides

Thiazole carboxamides have been extensively studied for their ability to inhibit various enzymes, playing a crucial role in different pathological conditions. The following sections explore their inhibitory actions on kinases, microbial metabolic enzymes, and cyclooxygenases.

Kinase Enzyme Inhibition Studies (e.g., Akt kinases)

A series of 2-substituted thiazole carboxamides have been identified as potent pan-inhibitors of Akt kinases (Akt1, Akt2, and Akt3). researchgate.netlookchem.comnih.gov These kinases are key components of the PI3K/Akt signaling pathway, which is often hyperactivated in human cancers, making them an attractive target for anticancer drug development. researchgate.netlookchem.com

One of the most potent compounds, identified as 5m, demonstrated significant inhibition of Akt1, Akt2, and Akt3 with IC50 values of 25 nM, 196 nM, and 24 nM, respectively. researchgate.netlookchem.comnih.gov This inhibition of Akt activity subsequently blocks the phosphorylation of downstream proteins such as MDM2 and GSK3β, leading to potent antiproliferative activity in cancer cells. researchgate.netlookchem.comnih.gov Computational docking studies have shown that these thiazole carboxamide derivatives bind within the ATP-binding site of Akt1. lookchem.com The rigid core of the molecule is deeply buried in the ATP binding pocket, forming key interactions that explain its inhibitory effect. lookchem.com

Another potent compound, (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-2-(2-(methylamino)pyrimidin-4-yl)thiazole-5-carboxamide (DC120), was found to inhibit Akt activity with an EC50 of 153 nM in a fluorescence resonance energy transfer (FRET)-based assay. researchgate.net The versatility of the thiazole scaffold allows for structural modifications that can enhance potency and selectivity, making it a valuable framework for the design of novel kinase inhibitors for cancer therapy. nih.gov

| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |

|---|---|---|---|---|

| 5m | 25 | 196 | 24 | researchgate.netlookchem.comnih.gov |

| DC120 | EC50 = 153 nM (overall Akt activity) | researchgate.net |

Inhibition of Microbial Metabolic Enzymes (e.g., QcrB, GlcN-6-P Synthase)

Thiazole carboxamides have also shown promise as inhibitors of microbial metabolic enzymes, a key strategy in the development of new antimicrobial agents. One such target is succinate (B1194679) dehydrogenase (SDH), or complex II, in the mitochondrial electron transport chain. sci-hub.se A series of novel thiazole carboxamides were designed as SDH inhibitors, with some compounds showing excellent in vitro fungicidal activities against pathogens like Rhizoctonia cerealis and Sclerotinia sclerotiorum. sci-hub.se For instance, compound 6g exhibited SDH inhibition similar to the commercial fungicide Thifluzamide, with an IC50 value of 0.56 mg/L. sci-hub.seresearchgate.net

Another critical enzyme in microbial metabolism is Glucosamine-6-phosphate (GlcN-6-P) synthase, which is a target for both antimicrobial and antidiabetic drugs. nih.govnih.gov This enzyme catalyzes the formation of D-glucosamine-6-phosphate, a precursor for the biosynthesis of macromolecules essential for the cell walls of fungi and bacteria. researchgate.net Molecular docking studies have suggested that various heterocyclic compounds, including those with a thiazole scaffold, could act as inhibitors of GlcN-6-P synthase. nih.gov Synthetic compounds that mimic the transition state of the reaction catalyzed by this enzyme have been designed and show potent inhibitory effects. researchgate.net

Cyclooxygenase (COX) Enzyme Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Thiazole carboxamide derivatives have been designed and evaluated as inhibitors of these enzymes. nih.govacs.org

In one study, a series of thiazole carboxamide derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2. nih.gov Compound 2b was the most effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. nih.govacs.org Another compound, 2a, displayed a higher selectivity ratio for COX-2. nih.govacs.org Molecular docking studies have been used to understand the binding patterns of these compounds within the active sites of both COX-1 and COX-2 isozymes, providing a rationale for their observed activity and selectivity. nih.govmetu.edu.trnih.gov Generally, thiazole derivatives with bulky and lipophilic substituents tend to exhibit good COX-2 inhibitory potency. nih.gov

Exploration of Receptor Modulatory Actions

Beyond enzyme inhibition, thiazole carboxamides also exhibit significant activity through the modulation of various receptors, including ion channels.

Allosteric Modulation of Ion Channels (e.g., AMPA Receptors)

Thiazole carboxamide derivatives have been investigated for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity, learning, and memory. dntb.gov.uanih.govmdpi.com These compounds can act as allosteric modulators, binding to a site on the receptor that is distinct from the glutamate (B1630785) binding site. bohrium.com

A study on a series of thiazole carboxamide derivatives (MMH-1-5) examined their impact on GluA2-containing AMPA receptors. dntb.gov.uanih.gov The findings indicated that compound MMH-5 acts as a negative allosteric modulator, significantly affecting both the magnitude and time course of receptor activity. nih.gov These compounds were shown to influence the rates of deactivation and desensitization of the receptor currents. nih.gov For example, MMH-5 and MMH-4 increased the rate of deactivation, while MMH-5 reduced desensitization. nih.gov Such modulation of AMPA receptor kinetics suggests a potential neuroprotective role for these compounds in neurological disorders characterized by excitotoxicity. mdpi.com

Another series of thiazole-carboxamide derivatives, referred to as TC compounds, also demonstrated potent inhibition of AMPAR-mediated currents. mdpi.com TC-2 was identified as the most powerful inhibitor across all tested AMPA receptor subunits. These compounds efficiently shifted the receptor kinetics, particularly by enhancing deactivation rates. mdpi.com

Binding and Interaction with Other Receptor Classes

While the primary focus of many studies has been on the targets mentioned above, the versatile structure of the thiazole carboxamide scaffold suggests potential interactions with a broader range of receptor classes. The inherent properties of this chemical motif, which is present in numerous bioactive compounds, allow for diverse biological activities. nih.govtandfonline.com However, detailed mechanistic studies on the binding and interaction of 2-Bromo-4-methylthiazole-5-carboxamide derivatives with other specific receptor classes are not extensively covered in the currently available literature. Further research is needed to fully explore the receptor pharmacology of this class of compounds.

Cellular Pathway Modulation Studies

The biological effects of thiazole carboxamide derivatives are often rooted in their ability to interfere with critical cellular signaling pathways that govern cell fate, proliferation, and survival. Understanding this modulation is key to elucidating their therapeutic potential.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov

Methodologies such as the Annexin V-FITC/PI assay are employed to detect and quantify apoptotic cells. For instance, certain novel thiazole derivatives have been shown to activate apoptosis in breast cancer (MCF-7) cell lines. mdpi.com Further mechanistic investigations into related 4-thiazolidinone (B1220212) derivatives revealed their capacity to reduce the mitochondrial membrane potential, a key event in the intrinsic pathway. nih.gov This is often followed by the release of pro-apoptotic factors like cytochrome c. nih.gov The activation of executioner caspases, such as caspase-7, and initiator caspases of both pathways (caspase-8 for extrinsic, caspase-9 for intrinsic) provides further evidence of apoptosis induction. nih.gov Additionally, some derivatives have been observed to affect the expression levels of key regulatory proteins, including the tumor suppressor p53. nih.gov One study on a thiazole carboxamide derivative, 51am, confirmed its ability to induce not only apoptosis but also cell cycle arrest in gastric cancer (MKN-45) cells. nih.gov

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many human cancers. nih.gov Thiazole carboxamides have emerged as potent inhibitors of this pathway. A series of 2-substituted thiazole carboxamides were identified as effective pan-inhibitors against all three isoforms of the Akt kinase. nih.gov

Systematic optimization of an initial screening hit led to the discovery of highly potent compounds. One of the most notable derivatives, compound 5m, demonstrated significant inhibitory activity against the kinase domains of Akt1, Akt2, and Akt3. nih.gov The compound's efficacy was further confirmed by its ability to potently suppress the phosphorylation of downstream targets, including MDM2 and GSK3β, leading to strong antiproliferative activity in prostate cancer cells. nih.gov The inhibitory concentrations for this lead compound are detailed in the table below.

| Compound | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 5m | 25 | 196 | 24 | nih.gov |

Beyond the Akt pathway, other thiazole carboxamide derivatives have been shown to inhibit different signal transduction pathways. For example, compound 51am was found to inhibit c-Met phosphorylation, indicating its potential as a c-Met kinase inhibitor. nih.gov

Methodological Frameworks for In Vitro Biological Evaluation

The characterization of thiazole carboxamide derivatives relies on a robust framework of in vitro assays that probe their biological activity at the enzymatic, cellular, and biophysical levels.

Direct evaluation of a compound's effect on a purified enzyme target is a cornerstone of mechanistic studies. For thiazole carboxamides, various enzyme inhibition assays have been utilized to determine potency and selectivity.

A common approach involves the use of commercial in vitro assay kits, such as those for cyclooxygenase (COX) enzymes. acs.orgnih.gov These assays allow for the determination of half-maximal inhibitory concentrations (IC₅₀) and selectivity for isoforms like COX-1 and COX-2. nih.govnih.gov Similarly, specific assays have been used to evaluate derivatives against other enzymes, including vascular endothelial growth factor receptor-2 (VEGFR-2), carbonic anhydrases (hCA I and hCA II), and fungal succinate dehydrogenase (SDH). mdpi.comnih.govresearchgate.net These spectrophotometric or colorimetric methods provide quantitative data on the inhibitory potential of the compounds. nih.gov

| Target Enzyme | Compound Example(s) | Reported IC₅₀ Values | Source |

|---|---|---|---|

| COX-1 | 2b | 0.239 µM | nih.govnajah.edu |

| COX-2 | 2b | 0.191 µM | nih.govnajah.edu |

| COX-2 | 2a | 0.958 µM | nih.govnajah.edu |

| COX-2 | 2j | 0.957 µM | nih.govnajah.edu |

| VEGFR-2 | 4c | 0.15 µM | mdpi.com |

| hCA I | Thiazole-methylsulfonyl series | 39.38–198.04 µM | nih.gov |

| hCA II | Thiazole-methylsulfonyl series | 39.16–86.64 µM | nih.gov |

| Succinate Dehydrogenase (SDH) | 6g | 0.56 mg/L | researchgate.net |

MTS Assay: This assay uses a tetrazolium salt (MTS) that is bioreduced by metabolically active cells into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry. It has been used to screen thiazole carboxamides against a broad range of cancer cell lines, including COLO205 and B16F1, as well as normal cell lines like LX-2 and Hek293t. nih.govnih.gov

MTT Assay: Similar to the MTS assay, the MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This method was used to evaluate thiazole derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com

SRB Assay: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass. This technique has been applied to screen derivatives against cell lines such as Huh7, MCF-7, and HCT116. metu.edu.tr

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon bioreduction. It is considered a sensitive method for determining cell viability and was used to evaluate thiazole-2-carboxamide derivatives against human lung and breast cancer cell lines. eurekaselect.com

To complement enzymatic and cellular data, biophysical techniques are employed to characterize the direct interaction between a thiazole carboxamide derivative (the ligand) and its protein target. These methods can confirm binding, elucidate the binding mechanism, and provide a structural basis for the observed activity.

Computational Approaches:

Molecular Docking: This in silico technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand binding patterns and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of enzymes like COX-1 and COX-2. metu.edu.trnih.gov Docking studies have helped explain the selectivity of certain derivatives by identifying interactions with specific amino acid residues, such as ARG-513 in the COX-2 active site. nih.gov

Binding Free Energy Calculations: Methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding affinity (ΔG bind) of a ligand-receptor complex, providing a more quantitative prediction of binding stability than docking scores alone. nih.govnih.gov

Density Functional Theory (DFT): DFT analysis is a computational method used to assess the chemical reactivity and electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which can influence ligand-receptor interactions. nih.govnih.gov

Experimental Approaches:

Patch-Clamp Analysis: This electrophysiological technique is used to study ionic currents in individual cells. It has been applied to investigate the effects of thiazole-carboxamide derivatives on ion channels, such as AMPA receptors. mdpi.com By measuring changes in receptor-mediated currents, this method can characterize the kinetics of inhibition, desensitization, and deactivation, providing deep insights into the compound's modulatory effects on its target. mdpi.com

Future Perspectives and Emerging Avenues in 2 Bromo 4 Methylthiazole 5 Carboxamide Research

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of thiazole (B1198619) derivatives, including 2-bromo-4-methylthiazole-5-carboxamide, is increasingly benefiting from the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. mdpi.comnih.gov Traditional synthesis methods often rely on volatile organic solvents and harsh reaction conditions, posing environmental concerns. nih.govbepls.com In response, researchers are developing eco-friendly alternatives that offer high yields, mild reaction conditions, and enhanced safety profiles. mdpi.com

Recent advancements focus on several key areas:

Microwave and Ultrasonic Irradiation: These techniques offer rapid and energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher product yields. bepls.comijarsct.co.in

Green Solvents: Solvents like polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (e.g., choline (B1196258) chloride/glycerol) are being employed as environmentally benign reaction media. bepls.comnih.gov A reported green synthesis of this compound derivatives specifically utilized PEG-400 as a recyclable solvent. sci-hub.se

Recyclable Catalysts: The use of reusable catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan (B1678972) hydrogels, aligns with green chemistry principles by simplifying product purification and reducing waste. mdpi.combepls.com

Multi-component Reactions (MCRs): One-pot MCRs are being explored to synthesize complex thiazole derivatives, improving atom economy and process efficiency by reducing the number of intermediate separation and purification steps. bepls.com

These innovative approaches not only make the synthesis of this compound more sustainable but also open up new possibilities for creating diverse molecular architectures with improved efficiency. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Thiazole Derivatives

| Methodology | Advantages | Examples of Application | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times, often higher yields. | Synthesis of trisubstituted thiazoles and hydrazinyl thiazoles. | bepls.com, figshare.com |

| Ultrasonic Irradiation | Enhanced reaction rates, mild conditions, energy efficiency. | One-pot synthesis of Hantzsch thiazole derivatives. | mdpi.com, bepls.com |

| Green Solvents (PEG-400) | Recyclable, non-toxic, efficient reaction medium. | Synthesis of 2-aminothiazoles and hydrazinyl thiazoles. | bepls.com, |

| Deep Eutectic Solvents | Biodegradable, low cost, reusable solvent system. | Hantzsch synthesis of 4-ferrocenylthiazole derivatives. | nih.gov |

| Reusable Catalysts | Reduced waste, simplified purification, cost-effective. | Synthesis of thiazole derivatives using silica-supported acids. | mdpi.com, bepls.com |

High-Throughput Derivatization and Screening Platforms

To efficiently explore the chemical space and biological potential of the this compound scaffold, high-throughput synthesis and screening platforms are becoming indispensable. These platforms enable the rapid creation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties. nih.govnih.gov

A key strategy involves solid-phase synthesis, where the thiazole core or its precursors are attached to a resin. This allows for the sequential addition of various substituents and reagents, with simplified purification at each step by simple washing of the resin. nih.gov This approach is highly amenable to automation and the parallel synthesis of a multitude of derivatives. nih.gov

Once a library of derivatives is synthesized, high-throughput screening (HTS) assays are employed for rapid biological evaluation. For instance, derivatives of this compound can be screened against panels of cancer cell lines or microbial strains to identify potent antiproliferative or antimicrobial agents. researchgate.netmdpi.comresearchgate.netacs.org Such screening campaigns can quickly identify structure-activity relationships (SAR), guiding the design of subsequent generations of compounds with improved potency and selectivity. bohrium.com The integration of these high-throughput workflows allows researchers to systematically probe the effects of different functional groups on the thiazole scaffold, significantly accelerating the hit-to-lead process in drug discovery. nih.gov

Integration of Advanced Spectroscopic Techniques for Structural Elucidation

The precise characterization of this compound and its novel derivatives is fundamental to understanding their chemical behavior and biological activity. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) remain crucial, the integration of more advanced techniques provides deeper structural insights. nih.govjchps.com

Key Spectroscopic Techniques for Thiazole Derivatives:

NMR Spectroscopy: 1H and 13C NMR are essential for determining the core structure, confirming the position of substituents, and elucidating the connectivity of atoms. nih.govnih.gov For example, in substituted thiazoles, the chemical shifts of protons and carbons are highly sensitive to the nature of the substituent groups. diva-portal.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular formula of newly synthesized compounds with high accuracy. nih.govnih.gov Fragmentation patterns observed in MS can also provide valuable information about the compound's structure. nih.gov

X-ray Crystallography: This technique provides unambiguous confirmation of a molecule's three-dimensional structure, including bond angles, lengths, and stereochemistry. nih.govarxiv.org It is particularly valuable for resolving structural ambiguities that may arise from other spectroscopic data. nih.gov

Advanced Techniques: For complex systems, techniques such as X-ray Absorption Near Edge Structure (XANES) can provide detailed information about the electronic structure and local coordination environment of specific atoms, like the sulfur in the thiazole ring. arxiv.orgresearchgate.net

The comprehensive application of these techniques ensures the accurate structural assignment of new this compound derivatives, which is a prerequisite for meaningful SAR studies and computational modeling. nih.gov

Table 2: Spectroscopic Data for Representative Thiazole Structures

| Technique | Type of Information Provided | Example Application | Reference(s) |

|---|---|---|---|

| 1H NMR | Proton environment, chemical shifts, coupling constants. | Assignment of CH₃, CH₂, and aromatic protons in a trisubstituted thiazole. | nih.gov |

| 13C NMR | Carbon skeleton, chemical shifts of different carbon atoms. | Identification of thiazole ring carbons (C2, C4, C5) and substituent carbons. | nih.gov |

| FTIR | Presence of functional groups (e.g., C=O, N-H, C=N). | Confirmation of amide and thiazole ring vibrations. | nih.gov |

| HRMS | Exact molecular weight and elemental composition. | Verification of the molecular formula of newly synthesized derivatives. | nih.gov |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles. | Unambiguous structural confirmation of a thiazole derivative. | nih.gov |

Synergistic Applications of Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and biological testing creates a powerful synergy that accelerates research into this compound. nih.gov In silico techniques can predict molecular properties, guide synthetic efforts, and provide insights into biological mechanisms, saving time and resources. nih.govplos.org

Molecular docking studies are widely used to predict the binding modes and affinities of thiazole derivatives to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov This helps in prioritizing compounds for synthesis and testing. For instance, docking can be used to investigate how derivatives of this compound might interact with the active site of a target protein, explaining observed structure-activity relationships. nih.gov

Beyond docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. plos.org Furthermore, Density Functional Theory (DFT) calculations can provide detailed information about a molecule's electronic structure, reactivity, and spectroscopic properties, which can be correlated with experimental findings. nih.govplos.org The predictive power of these computational tools, when validated by experimental results, allows for a more rational, hypothesis-driven approach to designing novel derivatives with enhanced activity. nih.gov

Role in Advancing Fundamental Understanding of Heterocyclic Chemistry

Research focused on this compound contributes significantly to the broader field of heterocyclic chemistry. The thiazole ring is a "privileged scaffold," meaning it is a common structural motif found in numerous biologically active compounds and FDA-approved drugs. bohrium.comresearchgate.netnih.gov

Studies on the synthesis and reactivity of this specific compound provide valuable data on the chemical behavior of substituted thiazoles. For example, understanding the reactivity of the bromine atom at the 2-position is crucial for its use as a versatile synthetic intermediate. This position is known to be susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex heterocyclic systems. fabad.org.tr

Furthermore, investigating the influence of the carboxamide and methyl groups on the electronic properties and reactivity of the thiazole ring enhances the fundamental knowledge base. fabad.org.tr This information is not only applicable to this specific molecule but can also be extrapolated to guide the synthesis and functionalization of other thiazole-containing compounds. globalresearchonline.net Ultimately, detailed studies on molecules like this compound enrich the synthetic chemist's toolbox and deepen the collective understanding of the structure-property relationships that govern this important class of heterocycles. fabad.org.tr

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromo-4-methylthiazole-5-carboxamide, and how can intermediates be characterized?

- Methodology : Start with brominated thiazole precursors (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate ) and employ coupling agents like POCl₃ or carbodiimides for amidation. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using H/C NMR and LC-MS to confirm structural integrity. Validate purity by HPLC (>95%) .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. H NMR in DMSO-d₆ can identify methyl (δ 2.3–2.5 ppm) and carboxamide (δ 7.5–8.0 ppm) protons. FT-IR detects C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Conduct a Design of Experiments (DoE) to test variables:

- Catalysts : Compare Pd(PPh₃)₄ vs. CuI in coupling reactions .

- Solvents : Assess DMF, THF, and acetonitrile for solubility and reactivity.

- Temperature : Optimize via kinetic studies (e.g., 60–100°C).

Monitor by TLC and quantify yields via gravimetric analysis. Statistical tools (ANOVA) identify significant factors .

Q. How can researchers resolve contradictions in spectral data suggesting isomer formation during synthesis?

- Methodology : For ambiguous NMR peaks (e.g., overlapping thiazole protons), use 2D techniques (COSY, HSQC) to assign signals. X-ray crystallography definitively confirms stereochemistry. If isomers persist, employ chiral HPLC or recrystallization in ethanol/water mixtures .

Q. What strategies are recommended to evaluate the bioactivity of this compound against drug-resistant pathogens?

- Methodology :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding or β-lactamase inhibition .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity .

Q. What mechanistic insights can explain the role of bromine in the compound’s reactivity?

- Methodology :

- Isotopic labeling : Synthesize Br-labeled analogs to track reaction pathways via radiometric detection.

- Computational studies : DFT calculations (e.g., Gaussian 16) to map electron density and predict nucleophilic attack sites .

- Kinetic isotope effects : Compare reaction rates with H vs. H substrates .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodology : Implement Quality-by-Design (QbD) principles. Use process analytical technology (PAT) like in-line FT-IR for real-time monitoring. Statistical process control (SPC) charts track critical parameters (e.g., pH, temp). Validate reproducibility across ≥3 independent batches .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Methodology : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use bootstrap resampling to assess uncertainty in non-normal distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.